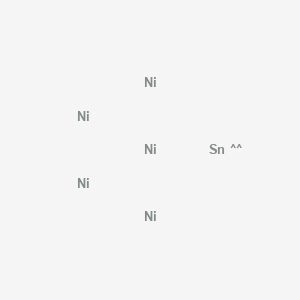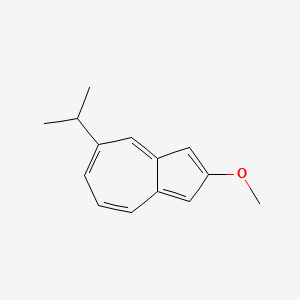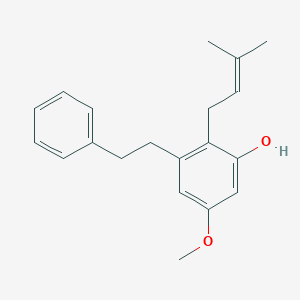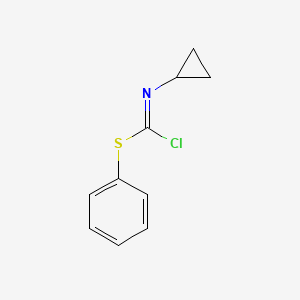![molecular formula C30H42O4 B14281908 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione CAS No. 120698-43-3](/img/structure/B14281908.png)
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is a chemical compound with the molecular formula C36H48O4. It is a diketone derivative that contains two 1,8-octanedione groups and two bis[4-(pentyloxy)phenyl] groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 1,8-octanedione in the presence of a suitable catalyst. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the benzylic positions.
科学研究应用
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione has several scientific research applications:
Chemistry: Used as a cross-linking agent in the production of polymeric materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and coatings.
作用机制
The mechanism of action of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the pentyloxyphenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
相似化合物的比较
Similar Compounds
2,7-Bis(1-azepanylmethyl)-1,8-bis[4-(pentyloxy)phenyl]-1,8-octanedione: A similar compound with azepanylmethyl groups instead of diketone groups.
1,8-Octanedione, 2,7-bis[4-(pentyloxy)phenyl]: Another related compound with different substituents.
Uniqueness
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of diketone and pentyloxyphenyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
120698-43-3 |
|---|---|
分子式 |
C30H42O4 |
分子量 |
466.7 g/mol |
IUPAC 名称 |
1,8-bis(4-pentoxyphenyl)octane-1,8-dione |
InChI |
InChI=1S/C30H42O4/c1-3-5-11-23-33-27-19-15-25(16-20-27)29(31)13-9-7-8-10-14-30(32)26-17-21-28(22-18-26)34-24-12-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI 键 |
PBHIFKUNBDHHNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)

![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)

![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)



![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
